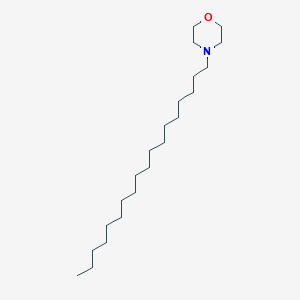

4-Octadecylmorpholine

Vue d'ensemble

Description

4-Octadecylmorpholine, also known as ODM, is a chemical compound that belongs to the class of morpholine derivatives. It is a white, waxy solid that is insoluble in water but soluble in organic solvents. ODM is widely used in scientific research for its unique properties, including its ability to act as a surfactant and its potential as a drug delivery agent.

Applications De Recherche Scientifique

Antitumor Activity : A study by Hilgard et al. (1997) investigated a derivative of Hexadecylphosphocholine, Octadecyl-(1,1-dimethyl-4-piperidylio) phosphate (D-21266), which showed significant in vitro activity against human cancer cell lines and high antineoplastic potency in a rodent tumor model without inducing significant weight loss at effective doses. This compound's favorable pharmacological and toxicological profile makes it suitable for clinical evaluation as an anticancer agent, although its dose-response relationship differs from classical cytostatic agents (Hilgard et al., 1997).

Synthesis and Toxicity of Ionic Liquids : Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids with various anions. These were evaluated for physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. The study found that these morpholinium salts exhibited moderate to low toxicity and could be used as biomass solvents, with potential applications in green chemistry (Pernak et al., 2011).

Alkyl-lysophospholipids in Cancer Treatment : Ruiter et al. (2001) discussed synthetic alkyl-lysophospholipids (ALPs), including Octadecyl-(1,1-dimethyl-4-piperidylio) phosphate, as antitumor agents. Unlike many chemotherapeutic drugs, ALPs act at the plasma membrane level and have shown potential selective antitumor properties. ALPs also induce apoptosis in tumor cell lines and have additive or synergistic effects when combined with conventional anticancer regimens (Ruiter et al., 2001).

Antimicrobial Activity of Thiomorpholine Derivatives : Kardile and Kalyane (2010) explored the synthesis of thiomorpholine derivatives with potential antimicrobial activity. These compounds were designed to increase Log P values, thereby enhancing microbial intracellular concentration and decreasing microbial resistance (Kardile & Kalyane, 2010).

Medicinal Inorganic Chemistry : Wang et al. (2018) researched H4octox, a new octadentate acyclic chelating ligand, for its potential in diagnostic medical imaging or therapeutic applications. This compound showed fast chelation, high metal-sequestering capacity, and good in vitro serum stability, making it a viable option for developing radiopharmaceuticals (Wang et al., 2018).

Lipid Monolayer Chemistry : Santis and Rojas (1969) studied the association of ions with cell membrane lipids, particularly phosphatidylcholine, using molecules with phosphoric, carboxyl, and trimethylammonium groups to mimic phosphatidylcholine's structure. This research aids in understanding lipid chemistry and its applications in biological systems (Santis & Rojas, 1969).

Propriétés

IUPAC Name |

4-octadecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMSOLOCRKCJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167877 | |

| Record name | 4-Octadecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16528-77-1 | |

| Record name | 4-Octadecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16528-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octadecylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016528771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octadecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octadecylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

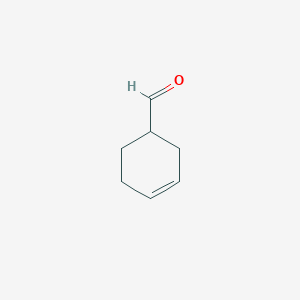

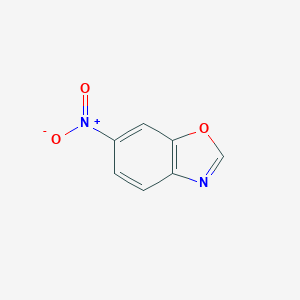

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

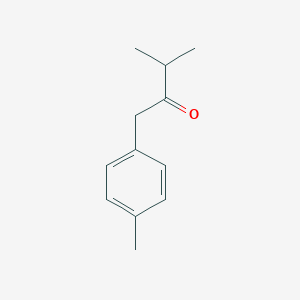

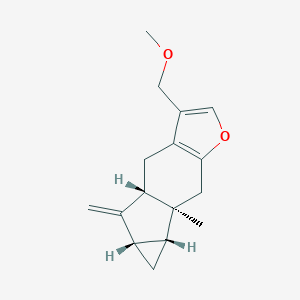

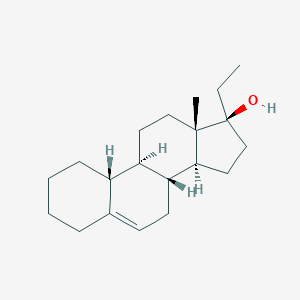

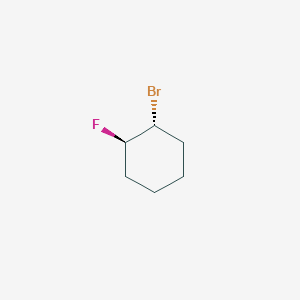

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Octadecylmorpholine in the context of Muscodor fungi?

A1: this compound is one of the volatile organic compounds identified in Muscodor species like Muscodor kashayum [] and Muscodor AMLWLS []. While not the most abundant volatile produced by these fungi, its presence contributes to the overall blend of compounds that exhibit synergistic antimicrobial effects. This synergistic action is crucial for the fungi's biofumigation potential, offering a natural alternative to synthetic fumigants.

Q2: Has the specific antifungal mechanism of this compound been investigated?

A2: While the provided research highlights this compound as one of the volatile compounds emitted by Muscodor species, there isn't specific information about its isolated mechanism of action against fungal pathogens. Further research is needed to elucidate if this compound acts independently or synergistically with other volatiles to exert its antifungal effects. Investigating its potential interactions with fungal cellular structures or metabolic pathways could provide valuable insights.

Q3: Are there any ongoing research efforts focused on utilizing Muscodor species and their volatile compounds like this compound for practical applications?

A3: Research on Muscodor species and their volatile compounds, including this compound, is ongoing, particularly for applications like biofumigation to control postharvest fruit decay []. The studies demonstrate the potential of these fungi to inhibit the growth of plant pathogens like Botrytis cinerea. Further research focuses on optimizing the production of these volatile compounds, developing suitable delivery systems, and evaluating their efficacy in real-world agricultural settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)